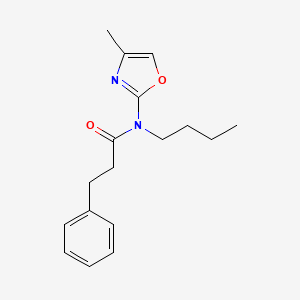

N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)-3-phenylpropanamide

Description

Properties

CAS No. |

57067-83-1 |

|---|---|

Molecular Formula |

C17H22N2O2 |

Molecular Weight |

286.37 g/mol |

IUPAC Name |

N-butyl-N-(4-methyl-1,3-oxazol-2-yl)-3-phenylpropanamide |

InChI |

InChI=1S/C17H22N2O2/c1-3-4-12-19(17-18-14(2)13-21-17)16(20)11-10-15-8-6-5-7-9-15/h5-9,13H,3-4,10-12H2,1-2H3 |

InChI Key |

BSMLJQAAMZFOMA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(C1=NC(=CO1)C)C(=O)CCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-(4-methyloxazol-2-yl)-3-phenylpropanamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyloxazole with butylamine and 3-phenylpropanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of N-Butyl-N-(4-methyloxazol-2-yl)-3-phenylpropanamide may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-(4-methyloxazol-2-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: It has been investigated for its biological activity, including potential anti-allergic properties.

Medicine: Research has explored its potential as a therapeutic agent for conditions such as allergies.

Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-Butyl-N-(4-methyloxazol-2-yl)-3-phenylpropanamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the release of mediators involved in allergic reactions, such as slow-reacting substance of anaphylaxis (SRS-A) . This inhibition occurs through the selective binding of the compound to target proteins, preventing the release of these mediators and thereby reducing allergic responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)-3-phenylpropanamide and similar compounds derived from the provided evidence:

Key Observations:

Structural Diversity :

- The target compound is distinguished by its 4-methyloxazolyl group , which may enhance metabolic stability compared to benzhydryl (Compound 5) or phthalimide (Compound 5a-f) substituents .

- Compound 2a incorporates a chiral cyclohexane bridge and hydroxybenzyl groups, enabling enantioselective interactions absent in the target compound .

Synthetic Efficiency :

- Yields for analogs vary significantly. For example, Compound 2a was synthesized in 18% yield, while phthalimide derivatives (5a-f) were prepared via amidation with diverse anilines, suggesting tunable synthetic routes .

Bioactivity: Antioxidant activity in Compound 5 was linked to its hydroxamic acid moiety, which scavenges free radicals in DPPH assays .

Research Findings and Implications

- Oxazole vs. Phthalimide : The oxazole ring in the target compound may offer superior bioavailability over the phthalimide group in 5a-f, as oxazoles are less prone to hydrolysis .

- Chiral Recognition : Unlike the achiral target compound, Compound 2a’s stereochemical complexity enables applications in enantiomer separation, highlighting the role of stereochemistry in functional outcomes .

Biological Activity

N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)-3-phenylpropanamide is a compound of interest due to its potential biological activities. This article aims to synthesize current research findings on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . It features a butyl group, an oxazole ring, and a phenylpropanamide structure. Understanding its chemical properties is essential for exploring its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 248.37 g/mol |

| Melting Point | Not well-documented |

| Solubility | Soluble in organic solvents |

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Antimicrobial Activity : Some derivatives have shown significant antimicrobial properties against various bacterial strains.

- Anticancer Potential : Studies suggest that oxazole-containing compounds can inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells.

- Anti-inflammatory Effects : Certain analogs have demonstrated the ability to reduce inflammation markers in animal models.

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Pathways : Compounds with similar structures have been found to inhibit enzymes critical for cancer cell proliferation.

- Receptor Modulation : They may act on specific receptors involved in pain and inflammation pathways.

Case Studies

- Anticancer Study : A study conducted on a series of oxazole derivatives, including N-butyl compounds, revealed that they inhibited the growth of prostate cancer cells with IC50 values ranging from 10 to 20 µM. The study highlighted the importance of the oxazole ring in enhancing biological activity .

- Antimicrobial Efficacy : Research has shown that certain derivatives were effective against resistant strains of bacteria, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.